molecular formula C8H10N2OS B7440876 N-methyl-2-(pyridin-2-ylsulfanyl)acetamide

N-methyl-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No. B7440876
M. Wt: 182.25 g/mol
InChI Key: YRKZAADQUPJDJT-UHFFFAOYSA-N
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Description

N-methyl-2-(pyridin-2-ylsulfanyl)acetamide (MPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. MPA is a derivative of thioacetamide and is synthesized through a simple and efficient method.

Scientific Research Applications

N-methyl-2-(pyridin-2-ylsulfanyl)acetamide has been extensively studied for its potential applications in various fields. In medicine, N-methyl-2-(pyridin-2-ylsulfanyl)acetamide has been shown to have anti-inflammatory and anti-cancer properties. It has been used to treat inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and Crohn's disease. N-methyl-2-(pyridin-2-ylsulfanyl)acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In agriculture, N-methyl-2-(pyridin-2-ylsulfanyl)acetamide has been used as a plant growth regulator and insecticide. In material science, N-methyl-2-(pyridin-2-ylsulfanyl)acetamide has been used as a ligand in the synthesis of metal complexes.

Mechanism of Action

The mechanism of action of N-methyl-2-(pyridin-2-ylsulfanyl)acetamide is not fully understood. However, studies have shown that N-methyl-2-(pyridin-2-ylsulfanyl)acetamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-methyl-2-(pyridin-2-ylsulfanyl)acetamide also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, N-methyl-2-(pyridin-2-ylsulfanyl)acetamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-methyl-2-(pyridin-2-ylsulfanyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-methyl-2-(pyridin-2-ylsulfanyl)acetamide inhibits the production of inflammatory mediators such as prostaglandins and cytokines. N-methyl-2-(pyridin-2-ylsulfanyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In animal studies, N-methyl-2-(pyridin-2-ylsulfanyl)acetamide has been shown to reduce inflammation and improve symptoms in models of inflammatory diseases. N-methyl-2-(pyridin-2-ylsulfanyl)acetamide has also been shown to have a low toxicity profile.

Advantages and Limitations for Lab Experiments

N-methyl-2-(pyridin-2-ylsulfanyl)acetamide has several advantages for lab experiments. It is easy to synthesize, stable, and has a low toxicity profile. N-methyl-2-(pyridin-2-ylsulfanyl)acetamide can be used in a wide range of concentrations, making it suitable for various applications. However, N-methyl-2-(pyridin-2-ylsulfanyl)acetamide has some limitations. It is not water-soluble, which can limit its use in some applications. Additionally, N-methyl-2-(pyridin-2-ylsulfanyl)acetamide has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of N-methyl-2-(pyridin-2-ylsulfanyl)acetamide. In medicine, N-methyl-2-(pyridin-2-ylsulfanyl)acetamide could be further studied for its potential use in the treatment of inflammatory diseases and cancer. In agriculture, N-methyl-2-(pyridin-2-ylsulfanyl)acetamide could be further studied for its potential use as a plant growth regulator and insecticide. In material science, N-methyl-2-(pyridin-2-ylsulfanyl)acetamide could be further studied for its potential use as a ligand in the synthesis of metal complexes. Additionally, the mechanism of action of N-methyl-2-(pyridin-2-ylsulfanyl)acetamide could be further studied to better understand its effects and potential applications.
Conclusion:
In conclusion, N-methyl-2-(pyridin-2-ylsulfanyl)acetamide (N-methyl-2-(pyridin-2-ylsulfanyl)acetamide) is a chemical compound that has potential applications in various fields. N-methyl-2-(pyridin-2-ylsulfanyl)acetamide is synthesized through a simple and efficient method and has been extensively studied for its anti-inflammatory and anti-cancer properties. N-methyl-2-(pyridin-2-ylsulfanyl)acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-methyl-2-(pyridin-2-ylsulfanyl)acetamide, including its potential use in medicine, agriculture, and material science.

Synthesis Methods

N-methyl-2-(pyridin-2-ylsulfanyl)acetamide can be synthesized through a one-pot reaction of thioacetamide and 2-bromopyridine in the presence of sodium hydride and methyl iodide. The reaction takes place at room temperature and produces N-methyl-2-(pyridin-2-ylsulfanyl)acetamide in high yield. The synthesis method is simple, efficient, and cost-effective, making it suitable for large-scale production.

properties

IUPAC Name

N-methyl-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-9-7(11)6-12-8-4-2-3-5-10-8/h2-5H,6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKZAADQUPJDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-pyridin-2-ylsulfanylacetamide

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